molecular formula C14H23N3O3 B13864563 ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate

ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate

Cat. No.: B13864563
M. Wt: 281.35 g/mol
InChI Key: VPIRIJWCGNXVHA-UHFFFAOYSA-N
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Description

Ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate is a synthetic organic compound that belongs to the class of pyrazole derivatives This compound is characterized by the presence of a piperidine ring, a pyrazole ring, and an ethyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 3-(3-bromopropoxy)-1H-pyrazole-5-carboxylate with piperidine under basic conditions to form the desired product. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and the reaction mixture is stirred at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization, column chromatography, and distillation are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium or hydrogen peroxide in an organic solvent.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted pyrazole or piperidine derivatives.

Scientific Research Applications

Ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antifungal, and antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate can be compared with other similar compounds, such as:

    Ethyl 3-(piperidin-1-yl)propanoate: A simpler analog with a similar piperidine ring but lacking the pyrazole moiety.

    1-Benzylpyrrolidine-3-amine derivatives: Compounds with a pyrrolidine ring and similar bioactive properties.

    2-(2-Methoxyphenyl)-3-(piperidin-1-yl)ethylthiazolidin-4-one: A compound with a piperidine ring and thiazolidinone moiety, showing promising biological activities.

The uniqueness of this compound lies in its combination of the piperidine and pyrazole rings, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C14H23N3O3

Molecular Weight

281.35 g/mol

IUPAC Name

ethyl 3-(3-piperidin-1-ylpropoxy)-1H-pyrazole-5-carboxylate

InChI

InChI=1S/C14H23N3O3/c1-2-19-14(18)12-11-13(16-15-12)20-10-6-9-17-7-4-3-5-8-17/h11H,2-10H2,1H3,(H,15,16)

InChI Key

VPIRIJWCGNXVHA-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC(=NN1)OCCCN2CCCCC2

Origin of Product

United States

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